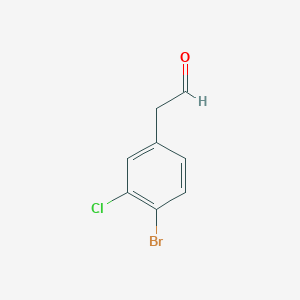
2-(4-Bromo-3-chlorophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrClO It is characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to an acetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)acetaldehyde typically involves the bromination and chlorination of a phenylacetaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromo-3-chlorophenyl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-Bromo-3-chlorophenyl)acetic acid.
Reduction: 2-(4-Bromo-3-chlorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-chlorophenyl)acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromo and chloro substituents can also interact with molecular targets, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
- 2-(3-Bromo-4-chlorophenyl)acetaldehyde
- 2-(3-Bromo-5-chlorophenyl)acetaldehyde
- 2-(4-Bromo-2-chlorophenyl)acetaldehyde
Comparison: Compared to its analogs, 2-(4-Bromo-3-chlorophenyl)acetaldehyde is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted chemical synthesis and research applications .
Propiedades
Número CAS |
109346-87-4 |
|---|---|
Fórmula molecular |
C8H6BrClO |
Peso molecular |
233.49 g/mol |
Nombre IUPAC |
2-(4-bromo-3-chlorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrClO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 |
Clave InChI |
LCGRHQKVBNLQMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)
![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
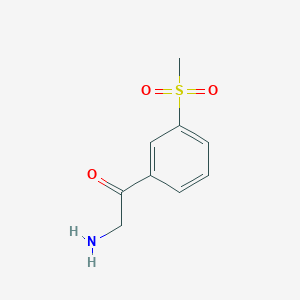
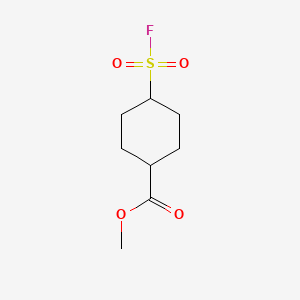
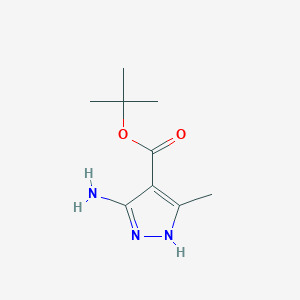
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)

![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)
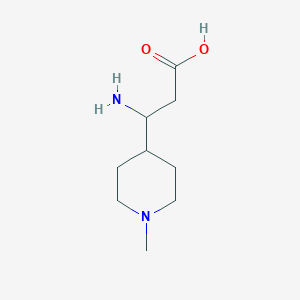
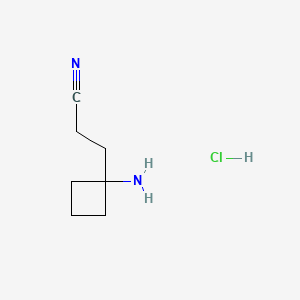
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)
